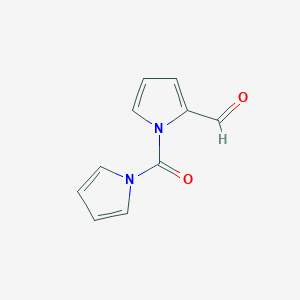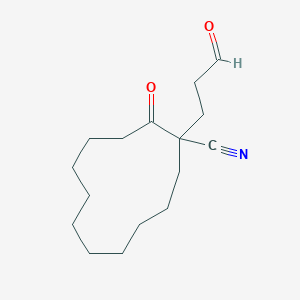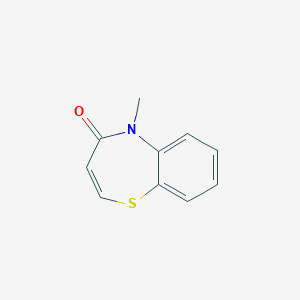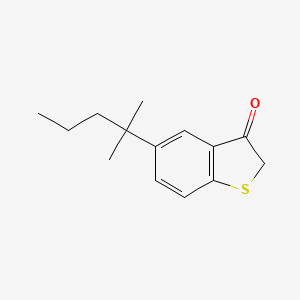
1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with carbonyl-containing reagents under controlled conditions. For instance, the reaction of pyrrole with pyrrole-2-carboxaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Applications De Recherche Scientifique
1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific context and application .
Comparaison Avec Des Composés Similaires
1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrrole-1-carbonyl chloride: This compound is structurally similar but contains a chloride group instead of an aldehyde group. It is used in different chemical reactions and applications.
2-(1H-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol: Another related compound with different functional groups and applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Propriétés
Numéro CAS |
107962-25-4 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
1-(pyrrole-1-carbonyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c13-8-9-4-3-7-12(9)10(14)11-5-1-2-6-11/h1-8H |
Clé InChI |
QLEQFOJWSLSIKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C(=O)N2C=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)


![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)

![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)




![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)

